![molecular formula C13H16N2O2 B5846850 N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide CAS No. 92884-72-5](/img/structure/B5846850.png)
N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide
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Overview
Description
N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide, also known as N-phenyl-2-(2-oxo-1-pyrrolidinyl) acetamide (PEPA), is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinyl acetamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
PEPA is a positive allosteric modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This receptor is a type of glutamate receptor that plays a crucial role in synaptic transmission and plasticity. By binding to the AMPA receptor, PEPA enhances the receptor's activity and increases the flow of positively charged ions into the cell. This leads to an increase in the strength and efficacy of synaptic transmission, which can result in improved cognitive function and memory.
Biochemical and Physiological Effects
PEPA has been found to have a range of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, PEPA has also been shown to improve cognitive function and memory in animal models. It has been suggested that this compound may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using PEPA in lab experiments is its potent and specific effects on the AMPA receptor. This makes it a useful tool for studying the role of the AMPA receptor in synaptic transmission and plasticity. However, one limitation of using PEPA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on PEPA. One area of interest is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Another potential direction is the investigation of the therapeutic potential of PEPA for the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of PEPA and its potential applications in the field of neuroscience.
Synthesis Methods
The synthesis of PEPA involves the reaction of 2-pyrrolidinone with benzoyl chloride in the presence of triethylamine. The resulting product is then treated with phenylhydrazine to yield N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide(2-oxo-1-pyrrolidinyl) acetohydrazide. Finally, the acetohydrazide is treated with acetic anhydride to obtain PEPA. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
PEPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. In addition, PEPA has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression disorders.
properties
IUPAC Name |
N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-7-4-9-15(12)10-8-14-13(17)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGIBDQDMZSEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358147 |
Source
|
Record name | N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92884-72-5 |
Source
|
Record name | N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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